Doramectin aglycone

Anthelmintic Resistance Macrocyclic Lactone Pharmacology Cytochrome P450 Metabolism

Analytical labs struggle to source authentic doramectin degradation markers; generic aglycones exhibit different retention times and spectral properties, invalidating stability-indicating HPLC methods. Doramectin aglycone (CAS 1987883-26-0) resolves this as the terminal acid degradation product, uniquely bearing the C25-cyclohexyl group and 22,23-unsaturated bond. • ≥95% HPLC purity, verified by stability-indicating methods; distinct from ivermectin aglycone (logP 5.98 vs. 4.53). • Long-term stability ≥4 years at -20°C - suitable for reference standard, forced degradation studies, and ANDA/DMF filing. • Inhibits nematode larval development without paralytic activity - enables mechanistic dissection of anthelmintic pharmacophores.

Molecular Formula C36H50O8
Molecular Weight 610.8 g/mol
Cat. No. B3006763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoramectin aglycone
Molecular FormulaC36H50O8
Molecular Weight610.8 g/mol
Structural Identifiers
SMILESCC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1O)C)OC5(C4)C=CC(C(O5)C6CCCCC6)C)O
InChIInChI=1S/C36H50O8/c1-21-9-8-12-26-20-41-33-31(38)24(4)17-29(36(26,33)40)34(39)42-28-18-27(14-13-22(2)30(21)37)43-35(19-28)16-15-23(3)32(44-35)25-10-6-5-7-11-25/h8-9,12-13,15-17,21,23,25,27-33,37-38,40H,5-7,10-11,14,18-20H2,1-4H3/b9-8-,22-13-,26-12?/t21-,23-,27+,28-,29-,30-,31+,32-,33+,35+,36+/m0/s1
InChIKeySHRUSRJMZSPNGG-KUOHORTNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Doramectin Aglycone: Structural Profile & Procurement


25R-cyclohexyl-22,23-didehydro-5-O-demethyl-28-deoxy-6R,28-epoxy-13S-hydroxy-milbemycin B, systematically designated (1'R,2R,3S,4'S,6S,8'R,10'Z,12'S,13'S,14'Z,20'R,21'R,24'S)-2-cyclohexyl-12',21',24'-trihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2'-one and commonly referred to as doramectin aglycone , is a macrocyclic lactone belonging to the milbemycin class. It is the fully deglycosylated aglycone core of the veterinary antiparasitic drug doramectin, produced via sequential acid-catalyzed hydrolysis that removes both saccharide units . The compound (CAS 1987883-26-0, C₃₆H₅₀O₈, MW 610.78) is characterized by a 16-membered macrocyclic lactone, a cyclohexyl substituent at the C25 position, a 22,23-unsaturated bond, and a 13S-hydroxy group .

Compound Class Macrocyclic lactone aglycone (milbemycin)
Key Structural Feature C25-cyclohexyl substituent; 22,23-unsaturated bond
Mode of Action Context Non-paralytic developmental inhibitor (deglycosylated core)

Why Generic Substitution Fails for Doramectin Aglycone


Generic substitution among milbemycin and avermectin aglycones is scientifically unsound due to three critical structural variables that directly dictate biological activity and physicochemical behavior: (1) the nature of the C25 substituent—a cyclohexyl moiety in this compound versus an isopropyl or sec-butyl group in ivermectin aglycones—profoundly alters lipophilicity, metabolic stability, and target-site affinity [1]; (2) the absence of sugar residues at C13 eliminates the paralytic neuromuscular effects observed with glycosylated parent compounds, yielding a functionally distinct pharmacological profile ; and (3) the specific stereochemistry at C25 (R-configuration) and the 22,23-unsaturated bond configuration are fixed and non-interchangeable with other aglycone analogs without altering bioactivity. These structural features are not merely descriptive; they translate into measurable differences in logP, tissue distribution kinetics, and resistance susceptibility profiles, as quantified in the evidence below.

C25 Substituent Variation

Cyclohexyl versus isopropyl/sec-butyl alters lipophilicity, metabolic stability and target-site affinity; behavior may not transfer directly across milbemycin aglycones.

Glycosylation Status

Absence of sugar residues eliminates paralytic neuromuscular effects present in parent doramectin; the functional profile differs substantially from glycosylated macrocyclic lactones.

Stereochemical Fixation

C25 (R)-configuration and 22,23-unsaturation are fixed; substituting analogs with different stereochemistry or saturation may shift bioactivity and physicochemical properties.

Comparative Evidence for Procurement Decisions


C25 Cyclohexyl Substitution and Resistance Susceptibility

In a transgenic Caenorhabditis elegans model expressing Haemonchus contortus cytochrome P450 Hco-cyp-13A11, doramectin (the parent glycoside of the target aglycone) exhibited no significant change in susceptibility, whereas ivermectin aglycone (IVMa) showed a 2-fold decrease in susceptibility, and ivermectin showed a 4-fold decrease [1]. This substrate specificity indicates that compounds bearing the cyclohexyl C25 substituent are differentially metabolized by this resistance-associated CYP enzyme compared to those with sec-butyl/isopropyl substituents, suggesting that doramectin aglycone may retain efficacy in certain ML-resistant parasite populations where ivermectin aglycone fails.

CYP Resistance Susceptibility
Reported
≤0.5× susceptibility shift vs. IVMa in transgenic C. elegans model
Supports CYP-mediated resistance model interpretation
Model: Hco-cyp-13A11 expression; 24h motility assay
Anthelmintic Resistance Macrocyclic Lactone Pharmacology Cytochrome P450 Metabolism

Enhanced Lipophilicity vs. Ivermectin Aglycone

Doramectin aglycone exhibits a predicted logP value of 5.98 [1], which is 1.45 log units higher than the logP of ivermectin aglycone (22,23-dihydroavermectin B1a aglycone) measured at 4.53 . This difference corresponds to approximately a 28-fold higher partition coefficient favoring organic phases, directly impacting membrane permeability, volume of distribution, and potential for adipose tissue accumulation.

Lipophilicity (logP)
Data to verify
logP 5.98 (predicted) vs. ivermectin aglycone 4.53 (Δ +1.45, ~28-fold higher partition)
Informs membrane permeability and nonspecific binding considerations
Predicted value; experimental validation recommended
Lipophilicity ADME Properties Tissue Distribution

Absence of Paralytic Activity vs. Parent Doramectin

Doramectin aglycone is an inhibitor of nematode larval development but is devoid of paralytic activity . In contrast, the parent compound doramectin potentiates glutamate- and GABA-gated chloride channel opening, causing flaccid paralysis of nematode somatic musculature . This functional divergence means that the aglycone cannot be used as a direct substitute for doramectin in assays measuring acute neuromuscular effects or paralysis-based endpoints.

Paralytic Activity
Class-level
Absent (aglycone); Present (doramectin parent)
Distinguishes non-paralytic developmental inhibition from neuromuscular paralysis endpoints
Binary functional divergence; class-level inference
Mode of Action Neuromuscular Pharmacology Nematode Larval Development

Commercial Purity and Batch-to-Batch Consistency

The compound is commercially available with purity specifications of ≥95% by HPLC from multiple reputable vendors, and is supplied with certificates of analysis documenting batch-specific quality control data [1]. This purity level exceeds the typical ≥85% purity specification for natural milbemycin isolates such as milbemycin A3 , making the aglycone suitable as an analytical reference standard, for method validation, and for structure-activity relationship studies requiring defined, homogeneous material.

Commercial Purity
Specification review
≥95% (HPLC) vs. milbemycin A3 ≥85%
Supports use as analytical reference standard and reproducible SAR studies
Vendor COA-based; batch-specific review recommended
Analytical Chemistry Quality Control Reference Standards

Long-Term Storage Stability Profile

The solid compound is documented to remain stable for ≥4 years when stored at -20°C , with additional stability data indicating that stock solutions in DMSO or other solvents can be stored at -80°C for up to 6 months and at -20°C for up to 1 month . This defined stability profile enables long-term procurement planning and reduces the risk of compound degradation confounding experimental results.

Storage Stability
Data to verify
≥4 years (solid, -20°C); 6 months (solution, -80°C)
Supports long-term procurement planning and multi-year study consistency
Vendor-stated stability; independent verification recommended
Compound Stability Storage Conditions Laboratory Inventory Management

Research & Industrial Application Scenarios


Reference Standard for Doramectin Impurity Profiling

Doramectin aglycone is the terminal acid degradation product of doramectin, formed via sequential hydrolysis of both saccharide units. As such, it serves as a critical impurity marker in stability-indicating HPLC methods for doramectin drug substance and finished veterinary products [1]. Its high commercial purity (≥95%) and documented long-term stability (≥4 years at -20°C) make it suitable for use as a reference standard in analytical method validation, forced degradation studies, and quality control testing of doramectin-containing formulations. Procurement for this purpose is specifically justified because alternative aglycones (e.g., ivermectin aglycone) possess different chromatographic retention and spectral properties that preclude their use as doramectin degradation markers.

Probe for CYP-Mediated Macrocyclic Lactone Resistance

The differential susceptibility of C25-cyclohexyl-containing compounds (doramectin/doramectin aglycone) versus C25-sec-butyl/isopropyl-containing compounds (ivermectin/ivermectin aglycone) to Hco-cyp-13A11-mediated metabolism [2] positions doramectin aglycone as a valuable molecular probe for dissecting resistance mechanisms in parasitic nematodes. Researchers studying the substrate specificity of nematode cytochrome P450 enzymes involved in anthelmintic resistance can employ this aglycone as a comparator compound to determine whether observed resistance is C25-substituent-dependent. The lack of paralytic activity further allows its use in assays where acute neuromuscular effects of glycosylated MLs would confound interpretation of CYP-mediated detoxification pathways.

Model Compound for Milbemycin Aglycone SAR Studies

The defined and unique combination of structural features—C25 cyclohexyl substitution, 22,23-unsaturated bond, 13S-hydroxy group, and fully deglycosylated core—makes doramectin aglycone a valuable scaffold for SAR investigations. Its lipophilicity (logP 5.98) [3] differs substantially from that of ivermectin aglycone (logP 4.53) , enabling studies that correlate C25 substituent bulk and hydrophobicity with membrane permeability, target binding affinity, or metabolic stability. The commercial availability of high-purity material supports reproducible semi-synthetic derivatization and comparative bioactivity testing against a panel of parasitic nematode species.

Control for Paralytic vs. Non-Paralytic Anthelmintic Assays

Because doramectin aglycone retains nematode larval development inhibition while lacking paralytic activity , it can serve as a control to dissect the relative contributions of developmental arrest versus neuromuscular paralysis in anthelmintic efficacy studies. In assays where the parent doramectin causes both developmental inhibition and paralysis, inclusion of the aglycone allows researchers to attribute observed effects to specific pharmacophores—the macrocyclic lactone core (present in both) versus the disaccharide moiety (absent in aglycone). This application is uniquely suited to this compound; substitution with a glycosylated ML or an aglycone with different C25 substitution would introduce confounding variables.

Application
Selection Property
Validation Focus
Doramectin impurity profiling
Aglycone identity and high purity
Chromatographic retention and stability-indicating method context
CYP-mediated resistance probe
C25-cyclohexyl substituent effect
CYP metabolism and resistance model interpretation
Milbemycin aglycone SAR scaffold
Structural features (cyclohexyl, unsaturation)
Lipophilicity and bioactivity correlation studies
Non-paralytic anthelmintic control
Absence of paralytic activity
Developmental inhibition vs. paralysis endpoint dissociation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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